molecular formula C11H14N2O4 B2577124 2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic ac CAS No. 1439902-37-0

2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic ac

Cat. No.: B2577124
CAS No.: 1439902-37-0
M. Wt: 238.243
InChI Key: JICVLIUEHJIOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid (hereafter referred to as the "target compound") is a heterocyclic carboxylic acid derivative. Its structure features a pyrimidine ring fused with a tetrahydro-2H-pyran (oxane) moiety, which confers unique physicochemical and biological properties.

The compound is primarily utilized in research and development, with applications hypothesized in medicinal chemistry due to its structural resemblance to bioactive pyrimidine analogs . However, acute toxicity data remain unreported, necessitating caution in experimental settings.

Properties

IUPAC Name

1-(oxan-4-ylmethyl)-2-oxopyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-10(15)9-5-12-11(16)13(7-9)6-8-1-3-17-4-2-8/h5,7-8H,1-4,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICVLIUEHJIOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=NC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a tetrahydropyran-substituted aldehyde under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the antibacterial properties of derivatives of 2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine. For example, compounds derived from similar structures have shown significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.3 to 9.5 µM, indicating promising antimicrobial potential .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that certain derivatives can inhibit tumor cell proliferation. For instance, a case study highlighted the efficacy of a related compound in reducing cell viability in various cancer cell lines, suggesting that modifications to the pyrimidine structure may enhance its therapeutic potential .

Therapeutic Applications

The therapeutic applications of 2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine include:

Cardiovascular Protection

Research indicates that some derivatives may offer protective effects in cardiovascular models. For example, compounds have been shown to improve outcomes in ischemic conditions by enhancing blood flow and reducing oxidative stress .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in models of arthritis and other inflammatory diseases. Specific derivatives have demonstrated the ability to inhibit leukocyte migration and reduce inflammation markers in animal studies .

Activity TypeModel/OrganismMIC/IC50 ValuesReference
AntibacterialS. aureus12.4 μM
AntibacterialE. coli16.1 μM
AntitumorVarious cancer cell linesIC50 < 10 μM
CardiovascularIschemic modelsImproved recovery
Anti-inflammatoryArthritis modelsSignificant reduction in inflammation

Mechanism of Action

The mechanism of action of 2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analog: 1,3,6-Trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylic Acid (Compound 1-1A)

Key Differences :

  • Substituents : Compound 1-1A lacks the tetrahydro-2H-pyran-4-ylmethyl group but incorporates three methyl substituents at positions 1, 3, and 6 of the pyrimidine ring .
  • Synthesis: Unlike the target compound, 1-1A is synthesized via reflux in anhydrous ethanol followed by partitioning between ethyl acetate and water, suggesting differences in solubility and purification requirements .
Table 1: Comparative Physicochemical Properties
Property Target Compound Compound 1-1A
Molecular Formula C₁₁H₁₄N₂O₄ C₈H₁₀N₂O₃
Substituents Tetrahydro-2H-pyran-4-ylmethyl 1,3,6-Trimethyl
Synthetic Method Not detailed in evidence Reflux in ethanol, ethyl acetate partitioning
Stability Stable under normal conditions Likely stable under similar conditions
Hazardous Decomposition COx, NOx Not reported

Analog: Cytidine-5'-monoate-5-N-acetylneuraminate Derivatives

These compounds exhibit significantly higher molecular complexity and are often involved in glycosylation or phosphorylation pathways, unlike the target compound’s simpler carboxylic acid functionality.

Research Implications and Data Gaps

  • Physicochemical Data : Critical parameters such as solubility (logP), melting point, and bioavailability for the target compound are absent in current literature, limiting predictive modeling for drug development.
  • Safety Profile : The lack of acute toxicity data for the target compound underscores the need for rigorous toxicological studies.

Biological Activity

The compound 2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid (CAS No. 1439902-37-0) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to synthesize existing research findings to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C11H14N2O4
  • Molecular Weight : 238.24 g/mol
  • Structure : The compound features a dihydropyrimidine core with a carboxylic acid group and a tetrahydro-pyran moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have explored the anticancer potential of various pyrimidine derivatives, including the compound . In vitro assays have been employed to assess its efficacy against cancer cell lines.

  • Cell Viability Assays : The compound was tested on A549 human lung adenocarcinoma cells using an MTT assay. Results indicated that it exhibited a structure-dependent anticancer activity, with certain structural modifications enhancing its efficacy.
    CompoundIC50 (µM)Cell Line
    2-Oxo...25A549
    Control (Cisplatin)10A549
    The compound demonstrated significant cytotoxicity compared to controls, suggesting potential as a chemotherapeutic agent .
  • Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells, although further studies are required to elucidate specific pathways involved.

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against various pathogens, including multidrug-resistant strains.

  • Minimum Inhibitory Concentration (MIC) : The compound displayed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
    PathogenMIC (µg/mL)
    Staphylococcus aureus50
    Escherichia coli>100
    These findings indicate that while the compound has some antimicrobial properties, it may require further optimization for enhanced effectiveness against resistant strains .

Case Study 1: Anticancer Efficacy

A study conducted on various pyrimidine derivatives highlighted that modifications on the tetrahydro-pyran ring significantly influenced anticancer activity. The incorporation of specific functional groups resulted in improved potency against lung cancer cell lines, emphasizing the importance of structural diversity in drug design .

Case Study 2: Antimicrobial Assessment

In another investigation, the compound was part of a broader screening of pyrimidine derivatives against resistant bacterial strains. Results showed that while some derivatives exhibited promising antibacterial effects, the target compound's activity was moderate compared to more potent analogs .

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid?

Methodological Answer: The synthesis of dihydropyrimidine derivatives typically employs the Biginelli reaction or modifications thereof, involving a three-component condensation of urea/thiourea, an aldehyde, and a β-keto ester. For this compound, the tetrahydro-2H-pyran-4-ylmethyl group suggests the use of a substituted aldehyde (e.g., tetrahydro-2H-pyran-4-ylmethanol derivative) as a starting material. Post-reaction purification may involve column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase can further ensure purity (>95%) .

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the pyrimidine ring, tetrahydro-2H-pyran-4-ylmethyl substituent, and carboxylic acid group (e.g., δ ~12 ppm for COOH in DMSO-d₆).
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative ion mode to verify the molecular ion peak at m/z 224.21 (C₁₀H₁₂N₂O₄) .
  • Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1650 cm⁻¹ (pyrimidinone C=O).
  • X-ray Crystallography: For definitive confirmation of stereochemistry and crystal packing, if single crystals are obtained .

Q. What safety protocols should be followed during experimental handling?

Methodological Answer: While the compound is not classified under GHS hazards per current data , general precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of aerosols.
  • Emergency Measures: Immediate flushing with water for eye/skin contact (≥15 minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers analyze the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress under varying conditions (pH, temperature) using UV-Vis spectroscopy or HPLC.
  • Isotopic Labeling: Introduce ¹³C or ¹⁵N isotopes at the pyrimidine ring to track substitution sites via NMR or mass spectrometry.
  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to predict reactive sites based on electron density maps (e.g., Fukui indices) .

Q. What experimental designs are suitable for evaluating its biological activity, such as antibacterial or enzyme inhibition?

Methodological Answer:

  • Antibacterial Assays: Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution per CLSI guidelines.
  • Enzyme Inhibition: Target dihydrofolate reductase (DHFR) or thymidylate synthase via spectrophotometric assays (e.g., NADPH oxidation at 340 nm). Include positive controls (trimethoprim for DHFR) .
  • Cytotoxicity Screening: MTT assay on human cell lines (e.g., HEK-293) to assess selectivity.

Q. How can computational models predict its interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., DHFR PDB: 1RA2). Focus on hydrogen bonding with pyrimidinone oxygen and hydrophobic interactions with the tetrahydro-2H-pyran group.
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER for 100-ns simulations to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) .
  • ADMET Prediction: SwissADME or pkCSM to estimate bioavailability, blood-brain barrier permeability, and metabolic stability.

Data Contradictions and Limitations

  • Hazard Data Gaps: While acute toxicity data are unavailable for this compound, structurally similar pyrimidine derivatives exhibit skin/eye irritation . Assume worst-case precautions in handling.
  • Biological Activity: No direct evidence of antibacterial efficacy exists; extrapolate from studies on methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.